An In-depth Technical Guide to 4-Benzylpyrimidin-2-amine: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 4-Benzylpyrimidin-2-amine: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. Among its myriad derivatives, 4-Benzylpyrimidin-2-amine stands out as a key structural motif. Its presence in molecules targeting a range of enzymes, including kinases and histone deacetylases (HDACs), underscores its significance as a privileged pharmacophore in modern drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and spectroscopic characterization of 4-Benzylpyrimidin-2-amine. It is designed to be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Core Physicochemical Properties
4-Benzylpyrimidin-2-amine is a heterocyclic aromatic amine characterized by a pyrimidine ring substituted with a benzyl group at the 4-position and an amino group at the 2-position.
| Property | Value | Source |
| CAS Number | 168150-97-8 | [1] |
| Molecular Formula | C₁₁H₁₁N₃ | [1] |
| Molecular Weight | 185.23 g/mol | Calculated |
| Predicted XlogP | 2.0 | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Poorly soluble in water. | General principles of solubility for similar aromatic amines.[3] |
| pKa | Not available |
Structure:
Caption: Chemical structure of 4-Benzylpyrimidin-2-amine.
Synthesis of 2-Aminopyrimidine Scaffolds: A Generalized Approach
The synthesis of 4-substituted-2-aminopyrimidines is a well-established area of organic chemistry, with several reliable methods available. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine.[4]
Caption: Generalized workflow for the synthesis of 4-Benzylpyrimidin-2-amine.
Exemplary Synthetic Protocol (Adapted from similar syntheses)
This protocol describes a plausible method for the synthesis of 4-Benzylpyrimidin-2-amine based on established literature procedures for related compounds.[4][5]
Step 1: Preparation of the Reaction Mixture
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride (1.1 equivalents) and a suitable solvent such as ethanol.
-
Add a base, for instance, sodium ethoxide (2.2 equivalents), to the suspension and stir for 20-30 minutes at room temperature to generate free guanidine in situ.
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To this mixture, add benzylmalonaldehyde or a suitable precursor (1.0 equivalent).
Step 2: Condensation Reaction
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Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Step 3: Isolation and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-Benzylpyrimidin-2-amine.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for 4-Benzylpyrimidin-2-amine, the following data is based on the analysis of a closely related analogue, 4-Amino-2-benzyl-6-methylpyrimidine , and general principles of spectroscopic interpretation for aminopyrimidines.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and pyrimidine protons.
-
Aromatic Protons (Benzyl Ring): A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5 protons.
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CH₂ Protons (Benzyl): A singlet at approximately δ 3.90-4.10 ppm, integrating to 2 protons.
-
Pyrimidine Ring Protons: The chemical shifts of the pyrimidine protons will be influenced by the substituents. The proton at C5 would likely appear as a doublet, and the proton at C6 as a doublet.
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NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 5.0-7.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Pyrimidine Ring Carbons: C2, C4, C5, and C6 will appear at distinct chemical shifts, with C2 and C4, being attached to nitrogen atoms, appearing further downfield.
-
Benzyl Group Carbons: The CH₂ carbon is expected around δ 40-45 ppm. The aromatic carbons of the benzyl ring will appear in the δ 125-140 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the amino group.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.
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C=N and C=C Stretching (Aromatic Rings): A series of bands in the 1450-1650 cm⁻¹ region.
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N-H Bending: A band around 1600-1650 cm⁻¹.
-
C-N Stretching: In the region of 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 185.
-
Fragmentation Pattern: Common fragmentation pathways for benzylamines involve the cleavage of the benzylic C-C bond to form a stable tropylium ion (m/z = 91). Fragmentation of the pyrimidine ring would also be observed.
Biological Significance and Applications in Drug Development
The 2-aminopyrimidine moiety is a well-recognized pharmacophore that can form key hydrogen bond interactions with the hinge region of many protein kinases. This has led to the extensive exploration of 2-aminopyrimidine derivatives as kinase inhibitors for the treatment of cancer and other diseases.
Derivatives of N-benzylpyrimidin-2-amine have been investigated as:
-
Histone Deacetylase (HDAC) Inhibitors: These compounds have shown promise in cancer therapy.[8]
-
Beta-Secretase 1 (BACE1) Inhibitors: BACE1 is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease.[9]
-
STAT6 Inhibitors: Signal transducer and activator of transcription 6 (STAT6) is involved in allergic inflammatory responses, making its inhibitors potential therapeutics for asthma and other allergic conditions.[10]
The benzyl group at the 4-position can be strategically modified to enhance potency and selectivity for specific biological targets. The exploration of structure-activity relationships (SAR) of 4-Benzylpyrimidin-2-amine analogues continues to be an active area of research in the quest for novel therapeutics.
Caption: Biological applications of the 4-Benzylpyrimidin-2-amine scaffold.
Conclusion and Future Perspectives
4-Benzylpyrimidin-2-amine is a molecule of significant interest due to its foundational role in the design of various bioactive compounds. While detailed experimental data on its physical properties remain to be fully elucidated in publicly accessible literature, its synthetic accessibility and the established biological importance of its derivatives make it a valuable building block for medicinal chemists. Future research will likely focus on the synthesis of novel analogues with tailored substitutions on both the pyrimidine and benzyl rings to optimize their pharmacological profiles for a range of therapeutic targets. The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics.
References
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PubChem. N-benzylpyrimidin-2-amine. [Link]
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Indian Journal of Pharmaceutical Sciences. Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. [Link]
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MDPI. Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. [Link]
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ResearchGate. Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine... [Link]
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RSC Publishing. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]
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PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. [Link]
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PubMed. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. [Link]
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PubMed. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. [Link]
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